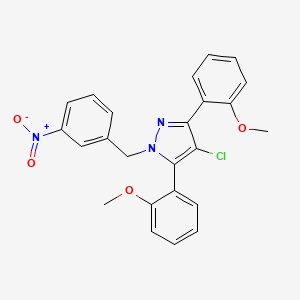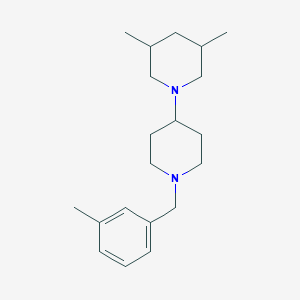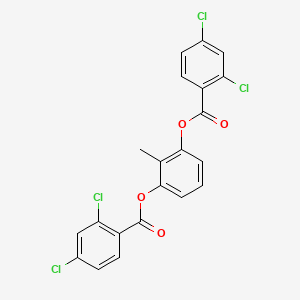![molecular formula C19H14Br2N2O4S B10886962 2-[(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886962.png)
2-[(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(E)-1-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolan-3-yl}-N~1~-(4-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a dibromo-hydroxyphenyl group, and a methylphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolan-3-yl}-N~1~-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dibromo-Hydroxyphenyl Group: This step involves the bromination of a hydroxyphenyl compound, followed by its incorporation into the thiazole ring.
Attachment of the Methylphenylacetamide Moiety: This final step involves the coupling of the thiazole intermediate with a methylphenylacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-1-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolan-3-yl}-N~1~-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dibromo group to a dihydroxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
2-{5-[(E)-1-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolan-3-yl}-N~1~-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules, such as proteins and nucleic acids, are of interest for understanding cellular processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its unique chemical structure.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-1-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolan-3-yl}-N~1~-(4-methylphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, its dibromo-hydroxyphenyl group may interact with active sites of enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyphenyl derivatives: These compounds share the dibromo-hydroxyphenyl group and exhibit similar reactivity.
Thiazole-based compounds: Compounds with a thiazole ring structure, such as thiazolidinediones, have comparable chemical properties.
Methylphenylacetamide derivatives: These compounds contain the methylphenylacetamide moiety and are used in various chemical and pharmaceutical applications.
Uniqueness
2-{5-[(E)-1-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolan-3-yl}-N~1~-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Br2N2O4S |
|---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
2-[(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H14Br2N2O4S/c1-10-2-4-12(5-3-10)22-16(24)9-23-18(26)15(28-19(23)27)8-11-6-13(20)17(25)14(21)7-11/h2-8,25H,9H2,1H3,(H,22,24)/b15-8+ |
InChI Key |
VZZNBKLNAZALIQ-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sulfonyldibenzene-4,1-diyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B10886893.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)
![N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10886905.png)

![2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)

![Bis[2-(2-furoyloxy)-1-naphthyl]methane](/img/structure/B10886949.png)
![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886950.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)

![4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10886969.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10886975.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10886984.png)
